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2-Oxaspiro[3.3]heptan-6-

ylmethanol

Cat. No.: B1407248 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the novel

spirocyclic compound, 2-Oxaspiro[3.3]heptan-6-ylmethanol. Designed for researchers,

scientists, and professionals in drug development, this document elucidates the structural

features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental

observations and peak assignments is emphasized to provide a practical and insightful

resource.

Introduction
2-Oxaspiro[3.3]heptan-6-ylmethanol is a unique bifunctional molecule featuring a strained

oxetane ring fused in a spirocyclic fashion to a cyclobutane ring, which is further substituted

with a hydroxymethyl group. The inherent ring strain of the oxetane and cyclobutane moieties,

combined with the hydrogen bonding capability of the primary alcohol, imparts distinct chemical

and physical properties. Accurate spectroscopic characterization is paramount for confirming its

structure and purity, which is crucial for its application in medicinal chemistry and materials

science. This guide will delve into the predicted and characteristic spectroscopic signatures of

this compound.
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To facilitate the discussion of spectroscopic data, a standardized atom numbering system for 2-
Oxaspiro[3.3]heptan-6-ylmethanol is proposed.

Caption: IUPAC Numbering of 2-Oxaspiro[3.3]heptan-6-ylmethanol.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Oxaspiro[3.3]heptan-6-ylmethanol, both ¹H and ¹³C NMR will provide key

structural information.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Oxaspiro[3.3]heptan-6-ylmethanol is expected to exhibit

distinct signals corresponding to the different proton environments in the molecule. The

oxetane ring protons will appear at a characteristic downfield shift due to the deshielding effect

of the adjacent oxygen atom.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.7 - 4.5 t 4H H1, H3

~3.6 d 2H H8

~2.8 - 2.6 m 1H H6

~2.4 - 2.2 m 4H H5, H7

~1.8 s (broad) 1H OH

Interpretation and Rationale:

Oxetane Protons (H1, H3): The four protons on the carbons adjacent to the oxygen in the

oxetane ring (C1 and C3) are expected to be chemically equivalent due to the symmetry of
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the spirocyclic system. These protons will appear as a triplet in the region of δ 4.5-4.7 ppm.

[1] The downfield shift is a direct consequence of the electronegativity of the oxygen atom.[2]

Hydroxymethyl Protons (H8): The two protons of the -CH₂OH group are diastereotopic and

will likely appear as a doublet at approximately δ 3.6 ppm, coupled to the methine proton

(H6).

Methine Proton (H6): The single proton on C6, which is attached to the hydroxymethyl group,

is expected to be a multiplet in the range of δ 2.6-2.8 ppm due to coupling with the adjacent

methylene protons (H5, H7) and the hydroxymethyl protons (H8).

Cyclobutane Methylene Protons (H5, H7): The four protons on the cyclobutane ring (C5 and

C7) are expected to appear as a multiplet between δ 2.2 and 2.4 ppm.

Hydroxyl Proton (OH): The hydroxyl proton signal is typically a broad singlet and its chemical

shift can vary depending on concentration and solvent due to hydrogen bonding. It is

expected to appear around δ 1.8 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~78 C1, C3

~65 C8

~45 C6

~38 C4 (spiro)

~32 C5, C7

Interpretation and Rationale:
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Oxetane Carbons (C1, C3): The carbons of the oxetane ring bonded to oxygen are

significantly deshielded and are predicted to have a chemical shift of around δ 78 ppm.[3]

Hydroxymethyl Carbon (C8): The carbon of the -CH₂OH group is expected to appear at

approximately δ 65 ppm.

Methine Carbon (C6): The C6 carbon, attached to the hydroxymethyl group, is predicted to

resonate around δ 45 ppm.

Spiro Carbon (C4): The quaternary spiro carbon, being at the junction of two rings, will have

a unique chemical shift, predicted to be around δ 38 ppm.

Cyclobutane Methylene Carbons (C5, C7): The remaining two carbons of the cyclobutane

ring are expected to have a chemical shift of approximately δ 32 ppm.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Oxaspiro[3.3]heptan-6-ylmethanol will be dominated by absorptions from the

O-H and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2960 - 2850 Medium-Strong C-H stretch (alkane)

~1050 Strong C-O stretch (primary alcohol)

~980 Strong C-O-C stretch (oxetane ring)

Interpretation and Rationale:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the

most characteristic feature of an alcohol, arising from the O-H stretching vibration.[4][5][6][7]

The broadness is due to intermolecular hydrogen bonding.[7][8]
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C-H Stretch: The absorptions in the 2960-2850 cm⁻¹ range are due to the stretching

vibrations of the C-H bonds in the cyclobutane and hydroxymethyl groups.

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration

of a primary alcohol.[5][9]

C-O-C Stretch: The strained oxetane ring is expected to show a strong C-O-C stretching

absorption at approximately 980 cm⁻¹.[2]

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Oxaspiro[3.3]heptan-6-ylmethanol (molar mass = 128.17 g/mol ),

electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Data (EI-MS)

m/z Possible Fragment

128 [M]⁺ (Molecular Ion)

111 [M - OH]⁺

97 [M - CH₂OH]⁺

84 Retro-Diels-Alder type fragmentation

71 Cleavage of the cyclobutane ring

Interpretation and Rationale:

Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 128 should be observable,

although it may be weak for alcohols.[10]

Loss of Hydroxyl Radical ([M - OH]⁺): A peak at m/z 111 could result from the loss of a

hydroxyl radical.

Loss of Hydroxymethyl Radical ([M - CH₂OH]⁺): Alpha-cleavage next to the alcohol is a

common fragmentation pathway for alcohols, leading to the loss of the -CH₂OH group and
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resulting in a peak at m/z 97.[11]

Ring Fragmentation: The strained spirocyclic system is prone to fragmentation. A retro-Diels-

Alder type cleavage of the cyclobutane ring could lead to a fragment at m/z 84. Further

fragmentation of the oxetane and cyclobutane rings would lead to a complex pattern of

smaller fragments.[12][13]

Experimental Protocols
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Oxaspiro[3.3]heptan-6-
ylmethanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy:

Sample Preparation: Place a drop of neat liquid 2-Oxaspiro[3.3]heptan-6-ylmethanol
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry:

Sample Introduction: Introduce a dilute solution of 2-Oxaspiro[3.3]heptan-6-ylmethanol in
a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass-to-charge ratio (m/z) range of approximately 20-200.

Data Analysis: Identify the molecular ion peak and major fragment ions to deduce the

fragmentation pattern.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed

characterization of 2-Oxaspiro[3.3]heptan-6-ylmethanol. The combination of NMR, IR, and

MS techniques allows for the unambiguous confirmation of its unique spirocyclic structure

containing an oxetane and a primary alcohol. The interpretations and rationales provided

herein are grounded in fundamental spectroscopic principles and serve as a valuable reference

for scientists working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-2-oxaspiro-3-3-heptan-6-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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